molecular formula C20H23NO2 B5804563 1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline

1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline

Cat. No. B5804563
M. Wt: 309.4 g/mol
InChI Key: AXRVUWBXELWUDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline, also known as IPAQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IPAQ belongs to the class of tetrahydroquinoline derivatives and has been studied extensively for its pharmacological properties.

Mechanism of Action

The mechanism of action of 1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline is not fully understood. However, it has been suggested that 1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline exerts its pharmacological effects by modulating various signaling pathways in the body. 1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline has been shown to possess various biochemical and physiological effects. It has been demonstrated to possess antioxidant properties and can scavenge free radicals in the body. 1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, 1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline has several advantages for laboratory experiments. It is a stable compound that can be synthesized in high yields and purity. 1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline is also relatively inexpensive compared to other compounds with similar pharmacological properties. However, 1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline has limitations in terms of its solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline. One area of interest is the development of novel analogs of 1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline with improved pharmacological properties. Another area of interest is the investigation of the potential use of 1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline in the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of 1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline and its potential interactions with other drugs.

Synthesis Methods

The synthesis of 1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline involves the reaction of 4-isopropylphenol with acetyl chloride to form 4-isopropylphenyl acetate. This intermediate is then reacted with 1,2,3,4-tetrahydroquinoline in the presence of a base to yield 1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline. The synthesis of 1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline has been optimized to achieve high yields and purity.

Scientific Research Applications

1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory, anti-cancer, and anti-diabetic properties. 1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline has also been studied for its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4-propan-2-ylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-15(2)16-9-11-18(12-10-16)23-14-20(22)21-13-5-7-17-6-3-4-8-19(17)21/h3-4,6,8-12,15H,5,7,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRVUWBXELWUDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4-propan-2-ylphenoxy)ethanone

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